Benzyl dihydrogen phosphate
Overview
Description
Benzyl dihydrogen phosphate is a chemical compound with the molecular formula C7H9O4P . It has been used in various chemical reactions .
Synthesis Analysis
The synthesis of Benzyl dihydrogen phosphate can be achieved through various methods. One such method involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis
The molecular structure of Benzyl dihydrogen phosphate contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 phosphate .Scientific Research Applications
Synthesis and Catalysis :Benzyl dihydrogen phosphate is utilized in various synthesis and catalysis processes. For instance, it plays a role in the one-pot synthesis of tri- and tetra-substituted imidazoles, where sodium dihydrogen phosphate catalyzes the condensation reaction involving benzil, aldehydes, amines, and ammonium acetate under solvent-free conditions (Karimi-Jaberi & Barekat, 2010). Additionally, benzylic phosphates, closely related to benzyl dihydrogen phosphate, are employed in Friedel-Crafts benzylation reactions with activated and unactivated arenes to generate polyarylated alkanes (Pallikonda & Chakravartya, 2016).
Chemical Interactions and Sensing Applications :Research has identified benzyl dihydrogen phosphate derivatives as effective agents in anion sensing, especially for dihydrogen phosphate anions. A study demonstrated how benzyl N-(ferrocenecarbonyl)glycinate, a derivative, acts as an effective sensor for dihydrogen phosphate anions through intermolecular N-H...O and C-H...O interactions (Gallagher, Kenny, & Sheehy, 1999).
Reactivity and Stability in Organic Synthesis :Benzyl dihydrogen phosphate and related compounds exhibit significant reactivity and stability in organic synthesis. The development of ROMP-based oligomeric benzyl phosphates, for instance, showcases their use as stable benzylating reagents in various reactions, providing an example of their stability and reactivity in organic synthesis (Long, Maity, Samarakoon, & Hanson, 2010).
Fluorescent Sensing and Biochemical Applications :Benzyl dihydrogen phosphate plays a role in the development of fluorescent sensors for dihydrogen phosphate (H2PO4−), which is crucial in many biological and chemical processes. Recent advances in this field have highlighted the potential of using benzyl dihydrogen phosphate derivatives in designing and synthesizing new fluorescent sensors for H2PO4− (Zhang, Zhang, Cochrane, Martinez, & Gao, 2014).
Applications in Analytical Chemistry and Enzymatic Studies :The compound's derivatives have been used in studying enzymatic reactions and in analytical chemistry. For example, research on phosphate esters like benzyl dihydrogen phosphate has provided insights into new methods for generating electrophiles through photochemical processes (Givens & Matuszewski, 1984).
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properties
IUPAC Name |
benzyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFJQDNGSQJFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873131 | |
Record name | Benzyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl dihydrogen phosphate | |
CAS RN |
1623-07-0 | |
Record name | Benzyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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